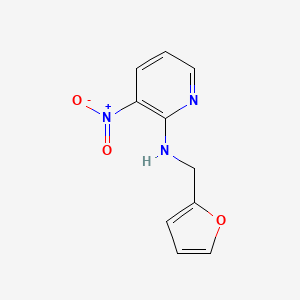
N-(2-furylmethyl)-3-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Oxidative Alkylation and Nitration
A study by Avakyan et al. (2017) developed a method for oxidative S N H alkyl carbamoyl amination of 3-nitropyridine, leading to the formation of nitropyridin-2-yl ureas and their nitroso analogs, an unusual occurrence with 3-nitropyridine. This process also resulted in the synthesis of a range of N-oxides based on these compounds (Avakyan et al., 2017).
Formation of Aminals via Pummerer Rearrangement
Rakhit et al. (1979) discovered that the reaction of 2-amino-3-nitropyridine with acid chlorides, in the presence of dimethyl sulfoxide and a tertiary base like pyridine, led to the unexpected formation of the aminal N,N'-bis(3-nitro-2-pyridinylimino)methylene. This suggests a novel formation pathway via Pummerer type rearrangement (Rakhit et al., 1979).
1,3-Dipolar Cycloaddition Reactions
Holt and Fiksdahl (2007) investigated the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. They successfully synthesized various substituted amines through cycloaddition, rearrangement, and decarboxylation, demonstrating the versatility of nitropyridyl isocyanates in such reactions (Holt & Fiksdahl, 2007).
Selective Vicarious Nucleophilic Amination
Bakke et al. (2001) conducted vicarious nucleophilic substitution reactions on various 3-nitropyridine compounds to selectively aminate them. They achieved moderate to good yields, indicating a general method for preparing 3- or 4-substituted-2-amino-5-nitropyridines (Bakke et al., 2001).
N-Terminal Amino Acids in Proteins Analysis
Signor et al. (1969) described a new procedure for determining N-terminal groups in peptides and proteins using fluoro-nitropyridines. This technique provides a way to estimate amino acids like proline and glycine as N-terminal residues (Signor et al., 1969).
Synthesis of N,N'-Dipyridinylamines
Patriciu et al. (2007) achieved the amination of 3-nitropyridines with aromatic amides derived from various aminopyridine derivatives, enabling easy access to 3-nitro-substituted N, N'-dipyridinylamines (Patriciu et al., 2007).
Fluorescent Probes for Metal Detection
Singh et al. (2020) designed 2-aminoethylpyridine-based fluorescent compounds that enhance fluorescence upon interaction with Fe3+ ion, demonstrating their potential as chemosensors for detecting trace Fe3+ and Hg2+ in water samples and biological systems (Singh et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-13(15)9-4-1-5-11-10(9)12-7-8-3-2-6-16-8/h1-6H,7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAMRFSOYGXKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2517039.png)
![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)
![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)
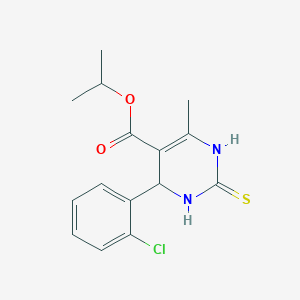
![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)
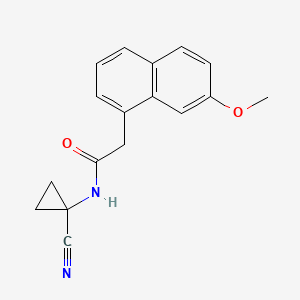
![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)
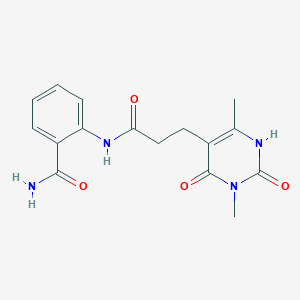
![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)
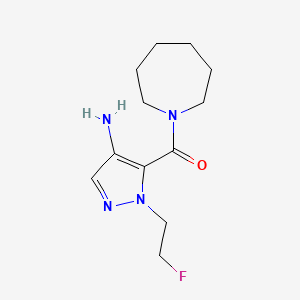
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)
